molecular formula C8H14O2 B1337895 (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone CAS No. 87655-21-8

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Cat. No. B1337895
CAS RN: 87655-21-8
M. Wt: 142.2 g/mol
InChI Key: MAGFJLNBFXFQGX-LURJTMIESA-N
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Description

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound that has been synthesized through the reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This process is an example of an enzymatic reaction that results in the formation of a product with enantiomeric purity, which can be assayed by NMR analysis of mosher esters .

Synthesis Analysis

The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is achieved by the yeast reduction of its dione precursor. The use of Baker's yeast in this context is significant as it suggests a biocatalytic approach to the synthesis, which can be advantageous for producing enantiomerically pure substances. This method falls under the category of green chemistry due to its use of a biological catalyst and potentially mild reaction conditions .

Molecular Structure Analysis

While the specific molecular structure of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is not detailed in the provided papers, related compounds have been studied. For instance, the molecular and crystal structures of a 4'-hydroxy derivative of a similar cyclohexanone have been determined by X-ray diffraction analysis, revealing an asymmetric chair conformation of the cyclohexanone ring. This suggests that (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone may also exhibit a chair conformation, which is typical for cyclohexanone derivatives .

Chemical Reactions Analysis

The enzymatic reduction that leads to the formation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a type of reductive alkylation. This reaction is part of a broader class of chemical reactions involving alkylation, which can be used to modify the structure of cyclohexanone derivatives. The synthesis of related compounds, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, involves condensation reactions catalyzed by urea under ultrasound, indicating that cyclohexanone derivatives can participate in a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone are not explicitly discussed in the provided papers. However, the properties of cyclohexanone derivatives can generally be inferred based on their molecular structure. For example, the presence of hydroxy and ketone functional groups can lead to the formation of hydrogen bonds, as observed in the crystal structure of related compounds. These interactions can influence the compound's solubility, boiling point, and melting point. Additionally, the chiral nature of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone implies that it may exhibit optical activity, which can be analyzed using techniques such as polarimetry .

Scientific Research Applications

Enantioselective Synthesis

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has been utilized as a key intermediate in enantioselective synthesis. For instance, yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to (S)-3-hydroxy-2,2-dimethylcyclohexanone demonstrates its significance in producing enantiomerically pure alcohols, a crucial aspect in the development of pharmaceuticals and fine chemicals (Mori & Mori, 2003). This process highlights the compound's role in enzymatic reactions and the assessment of enantiomeric purity, essential for synthesizing biologically active substances.

Asymmetric Hydrogenation

The compound's versatility is further demonstrated in asymmetric transfer hydrogenation, where it serves as a substrate to produce highly enantioselective hydroxy ketones, such as 3-hydroxy-2,2-dimethylcyclohexanone. These hydroxy ketones are important building blocks for natural product synthesis, showcasing the compound's utility in generating key intermediates with high enantiomeric excess and excellent yield (Metz, Kreutziger, & Jäger, 2022).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis techniques leverage (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone for producing both enantiomers of the compound, using specific enzymatic reactions. This approach underscores the compound's role in creating versatile chiral building blocks, which are pivotal for the synthesis of complex organic molecules (Chěnevert, Lévesque, & Morin, 2008).

Material Science and Catalysis

Moreover, studies have explored the catalytic properties and applications of derivatives of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone in material science. For example, research on the selective hydrogenation of phenol and derivatives to cyclohexanone derivatives in aqueous media highlights the potential of using these compounds in the development of new catalysts and materials for chemical industry applications (Wang et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFJLNBFXFQGX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCCC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CCCC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452017
Record name (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

CAS RN

87655-21-8
Record name (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethylcyclohexane-1,3-dione (2.00 g, 14.3 mmol) in MeOH (20 mL) was added sodium borohydride (135 mg, 3.58 mmol) portion-wise at 0° C. The resulting solution was stirred at room temperature for 1 hour. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated to afford the title compound (1.6 g, crude). MS (ESI) m/z 143.2 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 2
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 3
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 4
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 5
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Reactant of Route 6
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Citations

For This Compound
66
Citations
R Chênevert, C Lévesque, P Morin - The Journal of Organic …, 2008 - ACS Publications
The stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol by vinyl acetate in the presence of three lipases gave the (1R,3S)-monoester in high enantiomeric excess (ee …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
M Yanai, T Sugai, K Mori - Agricultural and biological chemistry, 1985 - academic.oup.com
~,,pAOR Page 1 Agric. Bioi. Chern., 49 (8), 23731'01 2377, 1985 Synthesis of (S)-2-Hydroxy-fJ-ionone, Employ~ng (S)-3-Hydroxy-2,2-dimethylcyclohexanone as the Chiral Starting Materialt …
Number of citations: 25 0-academic-oup-com.brum.beds.ac.uk
M Yanai, T Sugai, K Mori - Agricultural and Biological Chemistry, 1985 - jlc.jst.go.jp
o-* u-* ex * u. Page 1 Agric. Biol Chem., 49 (8), 2373-2377, 1985 2373 Synthesis of (5)-2-Hydroxy-j8-ionone, Employing (
Number of citations: 3 jlc.jst.go.jp
K Mori, Y Koga - Bioorganic & medicinal chemistry letters, 1992 - Elsevier
(S)-3-Hydroxy-2,2-dimethylcyclohexanone (4) was converted into (−)-stypoldione (1), the ichthyotoxic and cytotoxic metabolite of the brown alga, Stypopodium zonale (Lamouroux) …
K Mori, H Mori - Organic Syntheses, 2003 - Wiley Online Library
Abstract Yeast reduction of 2, 2‐dimethylcyclohexane‐1, 3‐dione:(S)‐(+)‐3‐hydroxy‐2, 2‐dimethylcyclohexanone) intermediate: 2, 2‐dimethylcyclohexane‐1, 3‐dione product:(S)‐3 …
J Kreutziger, A Jäger, P Metz - Arkivoc, 2023 - arkat-usa.org
The enantioselective mono reduction of 2, 2-dimethylcyclopentane-1, 3-dione and 2, 2-dimethylcyclohexane-1, 3-dione was investigated. From the ruthenium, rhodium, and iridium …
Number of citations: 3 www.arkat-usa.org
Y Tanada, K Mori - European Journal of Organic Chemistry, 2003 - Wiley Online Library
(−)‐Subersic acid (1), a new derivative of p‐hydroxybenzoic acid in which the m‐position is substituted with a bicyclic diterpenoid, was synthesized from (S)‐3‐hydroxy‐2,2‐…
Y Kinoshita, T Kitahara - Tetrahedron letters, 1997 - Elsevier
Total synthesis of phenazinomycin, a rare type of phenazine antibiotic, was achieved by using high pressure reaction. Chiral sesquiterpene moiety in the side chain was synthesized …

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